Superior Potency Against Genotype 3a: HCV-IN-45 vs. Daclatasvir
In a stable HCV subgenomic replicon assay (Huh-7 cells), HCV-IN-45 achieved an EC50 of 0.31 ± 0.04 nM against genotype 3a, whereas the clinically approved NS5A inhibitor daclatasvir showed an EC50 of 6.2 ± 0.8 nM under identical conditions [1]. This represents a 20-fold greater potency for HCV-IN-45 against this difficult-to-treat genotype [1].
| Evidence Dimension | Anti-HCV potency (EC50) – Genotype 3a |
|---|---|
| Target Compound Data | 0.31 ± 0.04 nM |
| Comparator Or Baseline | Daclatasvir: 6.2 ± 0.8 nM |
| Quantified Difference | 20-fold lower EC50 for HCV-IN-45 |
| Conditions | HCV genotype 3a subgenomic replicon in Huh-7 cells; 72-hour treatment; EC50 determined by qRT-PCR of HCV RNA |
Why This Matters
For researchers or procurement teams focused on pan-genotypic coverage, HCV-IN-45 eliminates the need for separate genotype 3a-optimized inhibitors, reducing inventory complexity and experimental variability.
- [1] Wang, C.; Jia, L.; Huang, Y.; et al. HCV-IN-45 demonstrates broad genotype activity with enhanced potency against GT3a. Antiviral Res. 2018, 156, 85–92. DOI: 10.1016/j.antiviral.2018.06.008 View Source
